molecular formula C22H26N4O3S2 B4053009 3-butoxy-N-({4-[(propanoylcarbamothioyl)amino]phenyl}carbamothioyl)benzamide

3-butoxy-N-({4-[(propanoylcarbamothioyl)amino]phenyl}carbamothioyl)benzamide

Cat. No.: B4053009
M. Wt: 458.6 g/mol
InChI Key: GSUMFYCBIXFJTH-UHFFFAOYSA-N
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Description

3-butoxy-N-({4-[(propanoylcarbamothioyl)amino]phenyl}carbamothioyl)benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzamide core with butoxy and carbamothioyl functional groups, making it a subject of interest for its unique chemical properties and potential biological activities.

Properties

IUPAC Name

3-butoxy-N-[[4-(propanoylcarbamothioylamino)phenyl]carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O3S2/c1-3-5-13-29-18-8-6-7-15(14-18)20(28)26-22(31)24-17-11-9-16(10-12-17)23-21(30)25-19(27)4-2/h6-12,14H,3-5,13H2,1-2H3,(H2,23,25,27,30)(H2,24,26,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSUMFYCBIXFJTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)NC(=S)NC(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-butoxy-N-({4-[(propanoylcarbamothioyl)amino]phenyl}carbamothioyl)benzamide typically involves multi-step organic reactions. The process may start with the preparation of the benzamide core, followed by the introduction of the butoxy group through nucleophilic substitution reactions. The carbamothioyl groups are then introduced using thiourea derivatives under controlled conditions. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-throughput screening and optimization of reaction conditions ensures the efficient production of the compound with high purity and yield. Techniques such as crystallization and chromatography are employed for the purification of the final product.

Chemical Reactions Analysis

Types of Reactions

3-butoxy-N-({4-[(propanoylcarbamothioyl)amino]phenyl}carbamothioyl)benzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups on the benzamide core can be replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups.

Scientific Research Applications

3-butoxy-N-({4-[(propanoylcarbamothioyl)amino]phenyl}carbamothioyl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-butoxy-N-({4-[(propanoylcarbamothioyl)amino]phenyl}carbamothioyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-butoxy-N-[(4-sulfamoylphenyl)carbamothioyl]benzamide: Similar structure with a sulfamoyl group instead of the propanoylcarbamothioyl group.

    3-butoxy-N-[(4-methylphenyl)carbamothioyl]benzamide: Similar structure with a methyl group instead of the propanoylcarbamothioyl group.

Uniqueness

3-butoxy-N-({4-[(propanoylcarbamothioyl)amino]phenyl}carbamothioyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-butoxy-N-({4-[(propanoylcarbamothioyl)amino]phenyl}carbamothioyl)benzamide
Reactant of Route 2
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3-butoxy-N-({4-[(propanoylcarbamothioyl)amino]phenyl}carbamothioyl)benzamide

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